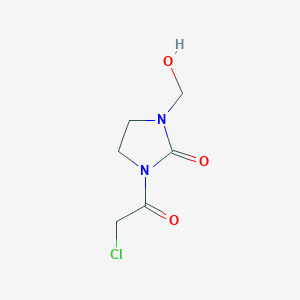
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one is a chemical compound that belongs to the imidazolidinone family This compound is characterized by the presence of a chloroacetyl group and a hydroxymethyl group attached to the imidazolidinone ring
准备方法
The synthesis of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
化学反应分析
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives, while reduction can lead to the formation of alcohol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives such as:
1-(Hydroxymethyl)imidazolidin-2-one: Lacks the chloroacetyl group, resulting in different chemical reactivity and biological properties.
1-(2-Chloroacetyl)imidazolidin-2-one: Similar structure but without the hydroxymethyl group, leading to variations in its applications and effects.
Hydroxyethyl imidazolidinone: Contains a hydroxyethyl group instead of a hydroxymethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in the combination of the chloroacetyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
89641-61-2 |
|---|---|
分子式 |
C6H9ClN2O3 |
分子量 |
192.60 g/mol |
IUPAC 名称 |
1-(2-chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H9ClN2O3/c7-3-5(11)9-2-1-8(4-10)6(9)12/h10H,1-4H2 |
InChI 键 |
CBAHHPWHIVELRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1CO)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















